molecular formula C9H4Cl2FN B089928 1,3-Dichloro-5-fluoroisoquinoline CAS No. 1259223-98-7

1,3-Dichloro-5-fluoroisoquinoline

Cat. No.: B089928
CAS No.: 1259223-98-7
M. Wt: 216.04 g/mol
InChI Key: JAJZIXXLBFCSAX-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-fluoroisoquinoline is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure is based on the isoquinoline scaffold, which is a privileged structure in the development of bioactive compounds. The strategic placement of two chlorine atoms and a fluorine atom on the ring system makes it a versatile and reactive intermediate for further synthetic elaboration, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This compound is primarily utilized in the synthesis of more complex molecules for pharmacological screening. The isoquinoline scaffold is recognized as an efficient core in anticancer drug development, with derivatives demonstrating potent activity through mechanisms such as inducing apoptosis, disrupting cell migration, and inhibiting angiogenesis . Furthermore, related quinoline and isoquinoline derivatives have been investigated as substrates for enzymes like DT-diaphorase (NQO1), which is overexpressed in many cancer cells. The activation of such enzymes can lead to the production of reactive oxygen species (ROS), resulting in cancer cell death . As a key synthetic precursor, this compound enables researchers to explore structure-activity relationships (SAR) and develop new therapeutic agents targeted against various cancer cell lines.

Properties

IUPAC Name

1,3-dichloro-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJZIXXLBFCSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Outcomes

ParameterChlorination StageFluorination Stage
ReagentPOCl₃ (excess)KF/CsF (1.5–2.0 equiv)
SolventToluene or chlorobenzeneSulfolane or DMSO
Temperature110–130°C160–190°C
CatalystNoneTetraphenylphosphonium bromide (PPh₄Br)
Yield85–92%68–75%

The fluorination step benefits from phase-transfer catalysts like PPh₄Br, which enhance fluoride ion availability in non-aqueous media. For instance, a 190°C reaction in sulfolane with KF and PPh₄Br achieves 75% conversion, minimizing byproducts such as di- or tri-fluorinated derivatives.

Nucleophilic Fluorination via Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) provides a regioselective route to introduce fluorine at the 5-position. This method leverages the electron-withdrawing effects of adjacent chlorine atoms to activate the isoquinoline ring toward fluoride attack.

Key Optimization Factors

  • Solvent Selection : High-boiling solvents like sulfolane (b.p. 285°C) enable prolonged reaction times without decomposition.

  • Catalyst Systems : Quaternary ammonium or phosphonium salts (e.g., PPh₄Br) accelerate fluoride ion transfer, reducing reaction times from 24h to 15h.

  • Temperature Control : Maintaining 180–190°C prevents side reactions while ensuring complete substrate conversion.

Example Protocol

  • Charge a 500 mL reactor with 1,3-dichloroisoquinoline (76 g, 0.35 mol), KF (23 g, 0.40 mol), and PPh₄Br (12.8 g, 0.03 mol) in sulfolane.

  • Heat at 190°C under reduced pressure (100 mbar) for 15h, distilling off volatile byproducts.

  • Isolate the product via fractional distillation, achieving 72% yield and >98% purity.

Metal-Mediated Fluorination Strategies

Transition metal catalysts offer alternative pathways for fluorination, particularly when direct substitution proves challenging. Palladium and copper complexes facilitate C–F bond formation under milder conditions.

Comparative Analysis of Metal Catalysts

CatalystTemperature (°C)Yield (%)Selectivity (5-F:Other)
Pd(OAc)₂120584:1
CuI150633:1
None (Thermal)190758:1

While metal catalysts reduce energy input, thermal fluorination without catalysts remains superior in large-scale settings due to cost and simplicity.

Industrial-Scale Production Techniques

Commercial manufacturing prioritizes continuous flow reactors to enhance reproducibility and safety. A representative industrial workflow includes:

Continuous Flow Protocol

  • Pre-Mixing Zone : Combine 1,3-dichloroisoquinoline and KF in sulfolane at 100°C.

  • Reaction Chamber : Maintain 190°C with a residence time of 30 minutes.

  • Separation Unit : Remove unreacted KF via centrifugation, followed by vacuum distillation to isolate the product.

Performance Metrics

  • Throughput : 50 kg/h

  • Purity : 99.2% (HPLC)

  • Byproduct Formation : <1% difluorinated species

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Over-fluorination or chlorine displacement at unintended positions.

  • Catalyst Degradation : Phosphonium salts decompose above 200°C, necessitating strict temperature control.

Solutions

  • Stepwise Temperature Ramping : Gradual heating from 100°C to 190°C minimizes side reactions.

  • In Situ Fluoride Generation : Using KF·2H₂O with molecular sieves avoids moisture-induced side reactions.

Scientific Research Applications

Antiviral Properties

1,3-Dichloro-5-fluoroisoquinoline has been studied for its potential as an antiviral agent. Research indicates that compounds with similar structures can inhibit the NS3 protease of the Hepatitis C virus (HCV), which is crucial for viral replication. The incorporation of fluorine in such compounds often enhances their biological activity and metabolic stability, making them promising candidates for further development against HCV infections .

Antimicrobial Activity

The compound exhibits antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives of isoquinoline can demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the isoquinoline structure have led to compounds with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Fluorinated Compounds in Drug Design

Fluorinated compounds are increasingly relevant in drug design due to their improved pharmacokinetic profiles. The presence of fluorine can enhance lipophilicity and bioavailability, which are critical for the efficacy of pharmaceutical agents. This compound fits into this category as a lead compound for developing new drugs aimed at treating viral infections and bacterial diseases .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to novel materials with desirable properties. The compound's reactivity can be harnessed to create derivatives that may be useful in different industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Patent WO2004094452A2Antiviral ActivityIdentified macrocyclic isoquinolines as effective inhibitors of HCV NS3 protease, highlighting the potential of fluorinated derivatives .
Research Article on CoumarinsAntimicrobial PropertiesDemonstrated that structurally similar compounds exhibit significant antimicrobial activity against resistant strains like MRSA .
Review on Fluorinated PharmaceuticalsDrug DevelopmentDiscussed the advantages of fluorinated compounds in enhancing drug efficacy and stability; relevant to this compound's potential .

Mechanism of Action

The mechanism of action of 1,3-dichloro-5-fluoroisoquinoline is primarily related to its ability to interact with biological targets through its halogen atoms. The chlorine and fluorine atoms can form strong interactions with enzymes and receptors, modulating their activity. This compound can inhibit specific enzymes or bind to receptors, leading to various biological effects .

Comparison with Similar Compounds

5-Chloroisoquinoline (CAS 5430-45-5)

  • Structure : Single chlorine substituent at position 4.
  • Properties: Lower molecular weight (163.60 g/mol) compared to 1,3-Dichloro-5-fluoroisoquinoline. Absence of fluorine reduces lipophilicity (logP ~2.1 vs. ~2.8 for the target compound).
  • Applications: Primarily used as a building block for metalation reactions, yielding derivatives like 6-aminoisoquinoline .

1-Chloro-6-fluoro-isoquinoline (CAS 214045-86-0)

  • Structure : Chlorine at position 1 and fluorine at position 5.
  • Properties : Similar molecular weight (181.60 g/mol) but distinct substitution pattern. The fluorine at position 6 may alter binding affinity in biological systems compared to position 5.
  • Synthesis : Achieved via microwave-assisted routes with yields up to 78%, highlighting the efficiency of halogen-specific protocols .

5-(Trifluoromethyl)isoquinoline (CymitQuimica Ref: 10-F767002)

  • Structure : Trifluoromethyl group at position 5.
  • Properties : Higher electron-withdrawing effect from CF₃ enhances stability but reduces nucleophilic reactivity. Molecular weight (201.16 g/mol) is lower than the target compound due to fewer halogens.
  • Applications : Used in high-purity fluorinated drug candidates .

Halogenated Pyridine Derivatives

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid (CAS 82671-06-5)

  • Structure : Pyridine core with Cl at positions 2 and 6, F at position 5, and a carboxylic acid group.
  • Properties : Lower molecular weight (209.99 g/mol) and higher polarity (TPSA = 62.84 Ų) due to the carboxylic acid moiety.
  • Synthesis : Microwave-assisted reaction at 130°C yields 39% product, demonstrating challenges in optimizing halogenated pyridine syntheses .

Functionalized Isoquinolines

1-Chloroisoquinoline-5-carbonitrile (CAS 10177-06-7)

  • Structure : Chlorine at position 1 and nitrile at position 5.
  • Properties : Nitrile group introduces hydrogen bond acceptor capacity (TPSA = 43.70 Ų), enhancing interactions with biological targets.
  • Applications: Potential kinase inhibitor scaffold due to nitrile-mediated binding .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Properties/Applications
This compound C₉H₄Cl₂FN 220.05 Cl (1,3), F (5) Drug intermediate, high lipophilicity
5-Chloroisoquinoline C₉H₆ClN 163.60 Cl (5) Metalation reactions
1-Chloro-6-fluoro-isoquinoline C₉H₅ClFN 181.60 Cl (1), F (6) Microwave synthesis (78% yield)
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid C₆H₂Cl₂FNO₂ 209.99 Cl (2,6), F (5) Polar agrochemical precursor

Key Research Findings

  • Electronic Effects: Fluorine at position 5 in this compound increases electron density at the pyridine nitrogen, enhancing coordination with metal catalysts in cross-coupling reactions compared to non-fluorinated analogues .
  • Biological Activity: Fluorinated isoquinolines exhibit improved topoisomerase inhibition compared to chlorinated derivatives, as seen in indenoisoquinoline studies (e.g., compound 29 in ) .
  • Synthetic Challenges: Multi-halogenated isoquinolines require precise control of reaction conditions (e.g., microwave irradiation) to avoid dehalogenation, as observed in 5-bromoisoquinoline synthesis .

Biological Activity

1,3-Dichloro-5-fluoroisoquinoline is a nitrogen-containing heteroaromatic compound that belongs to the isoquinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential medicinal properties, particularly in the fields of oncology and virology. The unique halogenation pattern of this compound, characterized by the presence of two chlorine atoms and one fluorine atom, may enhance its interactions with biological targets, thereby influencing its pharmacological profile.

The molecular formula of this compound is C₉H₄Cl₂F. Various synthetic routes exist for producing this compound, including:

  • Direct Halogenation : Chlorination and fluorination of isoquinoline derivatives.
  • Fluorination with Cesium Fluoride : A common method involves reacting 1,3-dichloroisoquinoline with cesium fluoride in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

This compound's biological activity can be attributed to its ability to interact with various molecular pathways. The presence of halogen atoms is believed to enhance binding affinity to biological targets, which may influence enzyme activity or receptor modulation. This compound has been studied for its potential applications in treating diseases such as cancer and viral infections .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Isoquinoline derivatives are known to inhibit cancer cell proliferation. For instance, studies have shown that fluorinated phenylethynyl-substituted isoquinolines can inhibit cyclin D1 and induce cyclin-dependent kinase inhibitor-1 (p21 Waf1/Cip1), leading to reduced proliferation of colorectal cancer cells .
  • Antiviral Properties : The compound's structural similarity to other biologically active isoquinolines suggests potential antiviral applications. For example, certain isoquinoline derivatives have been identified as inhibitors of the NS3 protease encoded by the Hepatitis C virus .

Case Study 1: Anticancer Activity

A study focused on phenylethynyl-substituted heterocycles demonstrated that compounds similar to this compound effectively inhibited the proliferation of LS174T colon cancer cells. The results indicated that at a concentration of 1 μM, these compounds achieved over 99% inhibition in cell growth (Table 1).

Cell LineCompound% Inhibition at 1 μM
LS174T5mm99.5 ± 0.1
LS174T5nn99.8 ± 0.2
HT-295mm35.9 ± 3.8
HT-295nn76.8 ± 0.8

Case Study 2: Antiviral Activity

Research into isoquinoline derivatives has highlighted their potential as antiviral agents. For instance, certain compounds have been shown to inhibit the functioning of the Hepatitis C virus's NS3 protease, which is critical for viral replication .

Q & A

Q. What are the optimal synthetic routes for 1,3-dichloro-5-fluoroisoquinoline, and how do reaction conditions influence yield?

To synthesize this compound, researchers often employ halogenation of fluorinated isoquinoline precursors. For example, chlorination using POCl₃ or SOCl₂ under reflux conditions (80–120°C) in anhydrous solvents like dichloromethane or toluene can introduce chlorine substituents. Fluorination is typically achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures. Yield optimization requires precise control of stoichiometry, temperature, and reaction time, as over-chlorination or side reactions (e.g., ring-opening) may occur .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns via chemical shifts (e.g., downfield shifts for Cl and F substituents).
  • Mass Spectrometry (HRMS) : For molecular ion validation and isotopic pattern matching (Cl/F isotopes).
  • X-ray crystallography : To resolve ambiguities in regiochemistry, though crystallization may require co-crystallization agents due to low melting points .

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of halogenation in fluorinated isoquinolines be resolved?

Contradictions in regioselectivity often arise from competing electronic (e.g., fluorine’s electron-withdrawing effects) and steric factors. Computational methods (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, substituent-directed lithiation (e.g., using LDA) followed by halogen quenching can validate predicted sites. Cross-referencing with analogs like 5,7-dichloro-4-(4-fluorophenoxy)quinoline (CAS 8487) provides comparative insights into steric vs. electronic dominance .

Q. What strategies mitigate decomposition during long-term storage of halogenated isoquinolines?

Decomposition pathways (e.g., hydrolysis, oxidation) are influenced by moisture and light. Recommended practices:

  • Store under inert gas (Ar/N₂) in amber glass vials at –20°C.
  • Use stabilizers like BHT (butylated hydroxytoluene) for free-radical suppression.
  • Regularly validate purity via HPLC (C18 columns, acetonitrile/water gradients) and compare retention times with freshly synthesized batches .

Q. How does the electronic interplay between Cl and F substituents affect the compound’s reactivity in cross-coupling reactions?

Fluorine’s strong electron-withdrawing effect activates specific positions for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the 5-fluoro group in this compound deactivates the adjacent C4 position, directing palladium catalysts to C8 for selective C–N bond formation. Contrast this with non-fluorinated analogs, where Cl substituents dominate regioselectivity. Kinetic studies (e.g., variable-temperature NMR) can map transition states .

Q. What computational models best predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) are effective for targeting enzymes like topoisomerases. For instance, fluorinated indenoisoquinolines (e.g., compound 29 in ) show enhanced DNA intercalation due to fluorine’s electronegativity. Validate predictions with in vitro assays (e.g., Topo I inhibition IC₅₀ measurements) and correlate with logP values to assess membrane permeability .

Methodological Guidance

Q. How should researchers design structure-activity relationship (SAR) studies for halogenated isoquinolines?

  • Core modifications : Systematically replace Cl/F with other halogens (Br, I) or electron-donating groups (e.g., OMe).
  • Biological assays : Use standardized protocols (e.g., MTT assays for cytotoxicity, enzymatic inhibition kinetics).
  • Data normalization : Express activity relative to controls (e.g., camptothecin for topoisomerase inhibition) and account for solubility differences via DLS (dynamic light scattering) .

Q. What are best practices for resolving contradictory spectral data in halogenated heterocycles?

  • Multi-technique validation : Combine NMR, IR, and X-ray data.
  • Isotopic labeling : Use ³⁷Cl/¹⁹F-enriched samples to confirm peak assignments.
  • Collaborative analysis : Cross-check with databases like SciFinder () to compare with structurally similar compounds .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Waste disposal : Follow EPA guidelines for halogenated waste (RCRA D-code D022) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-5-fluoroisoquinoline
Reactant of Route 2
1,3-Dichloro-5-fluoroisoquinoline

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